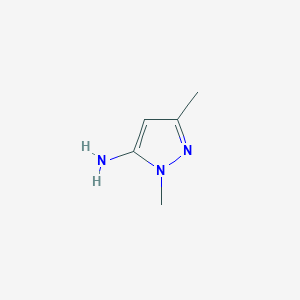

5-Amino-1,3-dimethylpyrazole

Description

Propriétés

IUPAC Name |

2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908181 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-32-1, 103068-64-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.

Analyse Biochimique

Biochemical Properties

Pyrazoles, the class of compounds to which 5-Amino-1,3-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects. The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities. This could potentially affect the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its impact on gene expression.

Activité Biologique

5-Amino-1,3-dimethylpyrazole (ADMP) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the significant findings concerning its biological activity, including its mechanisms of action, therapeutic potentials, and synthetic methodologies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure with amino and dimethyl substituents. Its general formula can be represented as:

This compound exhibits a variety of nucleophilic sites that contribute to its reactivity and biological interactions.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

1. Antifungal Activity

Research indicates that derivatives of this compound exhibit antifungal properties. Notably, the N-phenyl amide form has been shown to effectively inhibit fungal growth, making it a candidate for antifungal drug development .

2. Antibacterial Activity

Recent studies have identified 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivatives as potent antibacterial agents with broad-spectrum efficacy. These compounds have demonstrated significant activity against various bacterial strains, suggesting their potential use in treating bacterial infections .

3. Anticancer Potential

This compound derivatives have been explored for their anticancer properties. Compounds targeting critical signaling kinases such as Aurora kinases and cyclin-dependent kinases (CDKs) show promise as novel anticancer agents. For instance, the compound AZD1152 is an Aurora-B selective inhibitor that has entered clinical trials .

4. Neuropharmacological Effects

Certain derivatives of this compound have been investigated for their neuropharmacological effects. One study reported that a derivative acted as a potent GABA inhibitor with selectivity towards insect receptors over mammalian ones, indicating potential applications in pest control or neuropharmacology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Many derivatives act by inhibiting specific kinases involved in cell signaling pathways, crucial for cell growth and proliferation.

- Receptor Antagonism : Some compounds function as antagonists at neuropeptide Y receptors (NPY5), which may influence various physiological processes including appetite and anxiety .

- Antifungal Mechanisms : The antifungal activity is hypothesized to involve disruption of fungal cell wall synthesis or function.

Synthetic Approaches

The synthesis of this compound and its derivatives has been achieved through various methodologies:

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

- Study on Anticancer Activity : A derivative was tested against cervical HeLa and prostate DU 205 cancer cell lines, showing significant cytotoxic effects compared to standard treatments .

- Antibacterial Screening : A new derivative was evaluated against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity that supports further development into therapeutic agents .

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Drug Development

ADMP serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. Notably, compounds derived from ADMP have shown promising results in inhibiting key biological pathways associated with diseases.

- Anti-inflammatory Activity : Research indicates that derivatives of ADMP exhibit significant anti-inflammatory effects by targeting specific kinases involved in inflammatory pathways .

- Anticancer Potential : Some ADMP derivatives have been evaluated for their ability to inhibit cancer cell proliferation by interfering with critical signaling pathways such as Aurora kinases and cyclin-dependent kinases (CDKs) .

Organic Synthesis

Intermediate in Heterocyclic Chemistry

ADMP is widely used as an intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it an essential component in the development of new materials and pharmaceuticals.

- Cyclocondensation Reactions : ADMP can undergo cyclocondensation reactions with various electrophiles to form bicyclic nitrogen heterocycles. This property is exploited in synthesizing pyrazolo[3,4-b]pyridines and related compounds .

- Nucleophilic Substitution Reactions : The amino group in ADMP participates in nucleophilic substitution reactions, leading to the formation of diverse substituted pyrazoles.

Material Science

Development of Novel Materials

In material science, ADMP is utilized to create new materials with specific electronic and optical properties. Its derivatives are being investigated for applications in sensors, organic electronics, and photonic devices.

- Electronic Properties : Research has shown that ADMP-based materials can exhibit unique electronic properties suitable for use in organic semiconductors and photovoltaic devices.

- Optical Applications : The compound's ability to form complexes with metal ions has led to studies on its use in luminescent materials and sensors.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | LQFM002 (anti-inflammatory), various pyrazole derivatives |

| Organic Synthesis | Building block for heterocycles | Pyrazolo[3,4-b]pyridines |

| Material Science | Electronic and optical materials | Organic semiconductors |

Case Studies

- Anti-inflammatory Activity of LQFM002 :

- Synthesis of Pyrazolo[3,4-b]pyridines :

-

Development of Luminescent Materials :

- Investigations into ADMP's coordination with metal ions revealed its potential use in creating luminescent materials suitable for sensor applications. This research emphasizes the compound's applicability beyond traditional medicinal chemistry into advanced material science.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives [3, 11].

Acylation Reactions

This compound can be acylated to form amides. For example, it reacts with 3-ethynylbenzoic acid to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethynylbenzamide .

Reactions with Malononitrile

The reaction of malononitrile with substituted hydrazines yields products similar to those obtained with hydrazine itself . Substituted malononitriles condense with hydrazine hydrate to form 3,5-diaminopyrazoles .

Reactions with diazonium salts

5-aminopyrazoles react with aromatic diazonium salts to give 2-arylhydrazones, which, upon treatment with hydrazine hydrate, form 5-amino-4-arylazopyrazoles .

Other reactions

- This compound may be used in the preparation of 5-benzamido-1,3-dimethylpyrazole, diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate , 5-amino-1,3-dimethyl-4-phthalidylpyrazole, (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine analog(LQFM002) and 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol .

- Reacts with ethyl acetoacetate [3, 11, 21].

- Can be oxidized and reduced using oxidizing or reducing agents

Comparaison Avec Des Composés Similaires

5-Chloro-1,3-dimethylpyrazole

- Structural Differences: The amino group at position 5 is replaced with chlorine.

- Synthesis: Requires halogenation steps, differing from the amino-substituted analog.

- Applications: Used in agrochemicals and materials science for synthesizing sulfonamide derivatives and exploring novel reaction pathways .

- Reactivity: The electron-withdrawing chlorine group reduces nucleophilicity compared to the amino group in 5-Amino-1,3-dimethylpyrazole, affecting charge transfer capabilities .

5-Amino-3-methyl-1-phenylpyrazole

- Structural Differences : A phenyl group replaces the methyl at position 1.

- Synthesis: Involves phenyl-substituted precursors, introducing steric and electronic effects absent in this compound.

- Applications : Enhanced biological activity (e.g., antifungal, insecticidal) due to the aromatic phenyl group, as seen in pyrazole-based pharmaceuticals .

4-Cyano-5-amino-1,3-oxazoles

- Structural Differences: Oxazole ring replaces pyrazole, with a cyano group at position 4.

- Synthesis : Derived from dichloroacrylonitriles and sulfonyl chlorides under basic conditions, differing from pyrazole-based methods .

- Applications : Primarily in sulfonamide drug development, leveraging the oxazole ring’s metabolic stability .

Comparative Data Table

Key Research Findings

- Charge Transfer Complexes: this compound forms stable complexes with chloranilic acid, exhibiting solvent-dependent electronic transitions. These properties are superior to chloro-substituted analogs due to the amino group’s electron-donating capacity .

- Synthetic Efficiency: Acetic acid optimizes this compound synthesis (yield ~68–81%), whereas phenyl-substituted analogs face challenges in steric control .

- Biological Relevance : Phenyl-substituted pyrazoles show enhanced bioactivity, while oxazole derivatives prioritize metabolic stability over direct efficacy .

Q & A

What spectroscopic techniques are recommended for characterizing 5-amino-1,3-dimethylpyrazole and its derivatives?

Level: Basic

Answer:

Key spectroscopic methods include:

- FT-IR : To identify functional groups (e.g., NH₂ stretching at ~3300–3400 cm⁻¹) and confirm hydrogen bonding interactions in charge-transfer complexes .

- UV-Vis Spectroscopy : To analyze electronic transitions and solvatochromic effects in different solvents (e.g., λmax shifts in polar vs. non-polar solvents) .

- NMR (¹H and ¹³C) : To resolve structural ambiguities, such as methyl group environments (δ ~2.3–2.5 ppm for CH₃) and amine proton exchange dynamics .

- Mass Spectrometry : For molecular ion ([M+H]<sup>+</sup> at m/z 111.14) and fragmentation pattern validation .

How should researchers handle hygroscopicity and storage challenges for this compound?

Level: Basic

Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to minimize moisture absorption. Pre-dry glassware at 110°C before use .

- Storage : Seal in airtight containers with desiccants (e.g., silica gel) under dry conditions. Avoid exposure to light and high temperatures (>25°C) .

- Safety : Use explosion-proof ventilation systems (due to flash point at 88°C) and electrostatic-safe tools during transfer .

What computational methods are suitable for studying charge-transfer complexes involving this compound?

Level: Advanced

Answer:

- DFT/TD-DFT : Employ B3LYP/6-31G(d) basis sets to optimize molecular geometry and calculate electronic transitions. Use Polarizable Continuum Model (PCM) to simulate solvent effects .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(N) → σ*(O-H) in chloranilic acid complexes) .

- Software : Multiwfn for wavefunction analysis (e.g., electron density topology, Fukui indices) to predict reactive sites .

- Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies in hydrogen bonding networks .

How can solvent choice influence the reactivity of this compound in cyclocondensation reactions?

Level: Advanced

Answer:

- Dielectric Constant : High-polarity solvents (e.g., DMSO, ε = 47.2) stabilize charge-separated intermediates, accelerating reactions with electrophiles like ethyl acetoacetate .

- Hydrogen-Bonding Effects : Protic solvents (e.g., ethanol) enhance amine nucleophilicity via H-bond disruption, improving yields in tetrahydropyrazolopyridine synthesis .

- Kinetic Studies : Use time-resolved UV-Vis to monitor solvent-dependent reaction rates. Correlate with Kamlet-Taft parameters (α, β, π*) .

What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Level: Advanced

Answer:

- Cross-Validation : Combine XRD (for crystal packing) with DFT-optimized structures to identify conformational isomers causing spectral mismatches .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C vs. –40°C .

- Solvent Titration Experiments : Track UV-Vis λmax shifts in incremental solvent mixtures to disentangle polarity vs. H-bonding contributions .

How to design experiments for probing the corrosion inhibition potential of this compound?

Level: Advanced

Answer:

- Electrochemical Methods :

- Surface Characterization : Use SEM-EDS to map inhibitor film formation on steel substrates .

- Computational Modeling : Calculate adsorption energies (ΔGads) via Monte Carlo simulations on Fe(110) surfaces .

What synthetic routes optimize yield and purity for this compound-based macrocycles?

Level: Basic

Answer:

- Stepwise Cyclocondensation : React with α,β-unsaturated ketones in refluxing ethanol (78°C, 12 hr) under N₂, followed by silica gel chromatography (hexane:EtOAc 3:1) .

- Catalysis : Use p-toluenesulfonic acid (10 mol%) to accelerate ring closure and reduce byproducts .

- Purity Monitoring : Track reaction progress via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) and confirm by melting point (72–77°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.